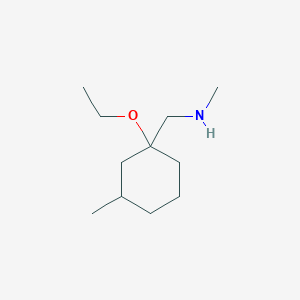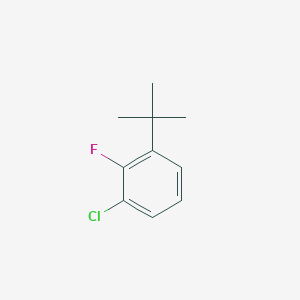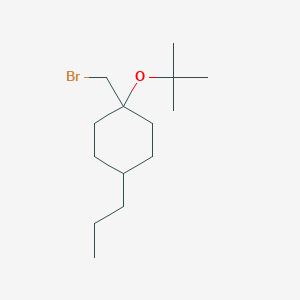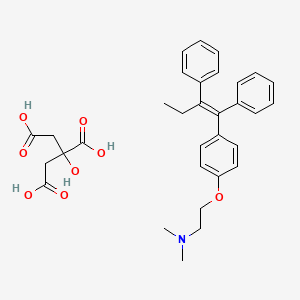
n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine: is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.29 g/mol It is a nitrogen-containing heterocyclic compound that features a pyrrole ring attached to a benzyl group, which is further connected to an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine typically involves the reaction of 2-formylbenzoic acids or 2-acetylbenzoic acid with 2-(1H-pyrrol-1-yl)ethanamine via N-acyliminium cation aromatic cyclizations . This method allows for the formation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It is involved in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which have various applications in organic synthesis .
Biology and Medicine: It is being studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other bioactive molecules. Its unique structure makes it a valuable intermediate in the synthesis of various drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes, which are involved in bacterial metabolism . This inhibition leads to the disruption of essential biological processes, resulting in antimicrobial effects.
Comparaison Avec Des Composés Similaires
2-(1H-Pyrrol-1-yl)ethanamine: A related compound with a similar structure but lacking the benzyl group.
1-(1H-Pyrrol-2-yl)ethanone: Another similar compound with a ketone group instead of the ethanamine chain.
Uniqueness: n-(2-(1h-Pyrrol-1-yl)benzyl)ethanamine is unique due to its combination of a pyrrole ring, benzyl group, and ethanamine chain. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
N-[(2-pyrrol-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H16N2/c1-2-14-11-12-7-3-4-8-13(12)15-9-5-6-10-15/h3-10,14H,2,11H2,1H3 |
Clé InChI |
XNSUFBRPMXEJNL-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC=CC=C1N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


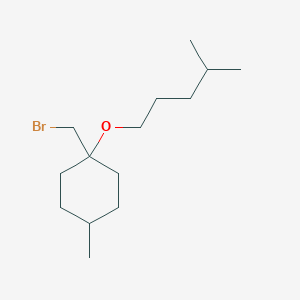
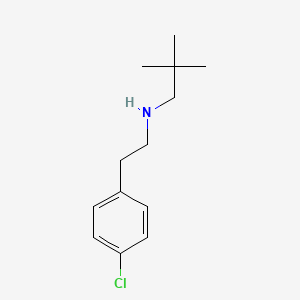
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
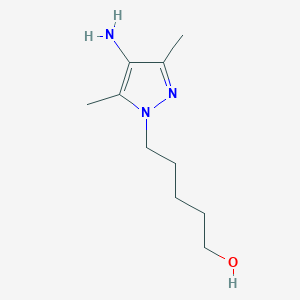
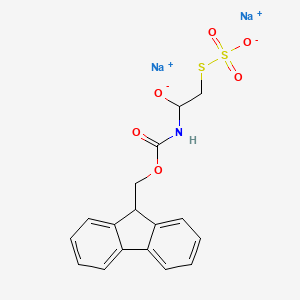
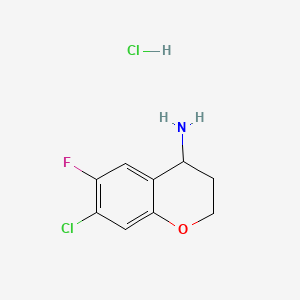
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
